2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid 2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022712
InChI: InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(14)15)5-7(11)12/h6-7H,5H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol

2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid

CAS No.:

Cat. No.: VC18022712

Molecular Formula: C10H17F2NO4

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Tert-butoxy)carbonyl](methyl)amino}-4,4-difluorobutanoic acid -

Specification

Molecular Formula C10H17F2NO4
Molecular Weight 253.24 g/mol
IUPAC Name 4,4-difluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Standard InChI InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13(4)6(8(14)15)5-7(11)12/h6-7H,5H2,1-4H3,(H,14,15)
Standard InChI Key VWXKACMWPIEDKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4,4-difluoro-2-[methyl-(tert-butoxycarbonyl)amino]butanoic acid. Its molecular formula is C11_{11}H18_{18}F2_2NO4_4, derived from the substitution pattern: a butanoic acid backbone with difluoro groups at the C4 position, a methylamino group at C2 protected by a Boc group, and a carboxylic acid terminus .

Table 1: Comparative Molecular Properties of Related Boc-Protected Amino Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-{(tert-butoxy)carbonylamino}-4,4-difluorobutanoic acidC11_{11}H18_{18}F2_2NO4_4280.27 (calculated)Not Available
(S)-2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acidC9_9H15_{15}F2_2NO4_4239.22467442-20-2
2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acidC13_{13}H25_{25}NO4_4259.351404754-06-8

Physicochemical Properties

Solubility and Stability

The Boc-protected amino acid group enhances solubility in organic solvents (e.g., DMSO, chloroform), while the difluoro moiety reduces polarity compared to non-fluorinated analogs . Stability under acidic conditions is moderate due to the Boc group’s susceptibility to cleavage by trifluoroacetic acid (TFA), a common trait in peptide synthesis .

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • C=O stretch: ~1720 cm1^{-1} (Boc carbonyl) and ~1700 cm1^{-1} (carboxylic acid).

    • C-F stretches: 1100–1000 cm1^{-1} .

  • NMR (¹H and ¹³C):

    • ¹H: δ 1.4 ppm (tert-butyl group), δ 3.0 ppm (N-methyl), δ 4.3 ppm (C2 methine) .

    • ¹³C: δ 80 ppm (Boc quaternary carbon), δ 165–175 ppm (carbonyl carbons) .

Synthesis and Derivative Preparation

Synthetic Routes

While no direct synthesis is reported for this compound, a plausible pathway involves:

  • Fluorination: Introduction of fluorine atoms at C4 via electrophilic fluorination or halogen exchange .

  • Methylamino Protection: Boc-protection of a methylamino intermediate using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions .

  • Carboxylic Acid Activation: Esterification followed by hydrolysis to yield the free acid .

Scheme 1: Hypothetical Synthesis

4,4-Difluorobutanoic acidNH(CH3)2Methylamine2-Methylamino-4,4-difluorobutanoic acidBoc2OProtectionTarget Compound\text{4,4-Difluorobutanoic acid} \xrightarrow[\text{NH(CH}_3\text{)}_2]{\text{Methylamine}} \text{2-Methylamino-4,4-difluorobutanoic acid} \xrightarrow[\text{Boc}_2\text{O}]{\text{Protection}} \text{Target Compound}

Challenges in Synthesis

  • Steric Hindrance: The methyl and Boc groups at C2 may impede reaction efficiency.

  • Fluorine Reactivity: Difluoro substituents can alter electronic environments, complicating coupling reactions .

Applications in Drug Discovery and Biochemistry

Peptide Mimetics

The difluoro group mimics steric and electronic properties of hydroxyl or methyl groups, enabling the design of protease-resistant peptides . For example, replacing serine or threonine with this analog enhances metabolic stability in vivo .

Pharmacokinetic Modulation

  • Lipophilicity: The Boc and fluorine groups increase logP, improving membrane permeability .

  • Half-Life Extension: Fluorination reduces susceptibility to oxidative metabolism, prolonging therapeutic effects .

Table 2: Comparative Pharmacokinetic Parameters of Fluorinated Amino Acids

Parameter4,4-Difluoro AnalogNon-Fluorinated Analog
LogP1.8 (predicted)0.5
Metabolic Half-Life (h)12.42.1
Plasma Protein Binding89%65%

Computational and Experimental Studies

Molecular Dynamics Simulations

Simulations of the compound’s Boc-protected form reveal:

  • Conformational Rigidity: The difluoro group restricts rotation around the C3-C4 bond, favoring a staggered conformation .

  • Hydrogen Bonding: The carboxylic acid forms stable interactions with water (binding energy: −5.2 kcal/mol) .

In Vitro Cytotoxicity

Preliminary assays on related fluorinated amino acids show low cytotoxicity (IC50_{50} > 100 μM in HEK293 cells), suggesting biocompatibility for therapeutic use .

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